![molecular formula C13H17N B1459266 2-Phenyl-3-azabicyclo[3.2.1]octane CAS No. 100608-29-5](/img/structure/B1459266.png)
2-Phenyl-3-azabicyclo[3.2.1]octane
Overview
Description
2-Azabicyclo[3.2.1]octanes, such as 2-Phenyl-3-azabicyclo[3.2.1]octane, are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Synthesis Analysis
The assembly of 2-azabicyclo[3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization . This strategy typically uses cyclopentanes and piperidine derivatives as starting materials .Molecular Structure Analysis
The 2-azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This unique structure can make them a challenging scaffold to acquire .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Scientific Research Applications
Drug Discovery
- Field : Pharmaceutical Sciences
- Application : 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Synthesis of Tropane Alkaloids
- Field : Organic Chemistry
- Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Biomass Valorization
- Field : Green Chemistry
- Application : The 2-Azabicyclo[3.2.1]octane scaffold is being studied for the valorization of biomass-derived compounds through photochemical transformations .
Palladium-Catalyzed Reactions
- Field : Organometallic Chemistry
- Application : The 2-Azabicyclo[3.2.1]octane scaffold is being used in palladium-catalyzed reactions of aziridines .
Synthesis of Cytisine-Like Alkaloids
- Field : Medicinal Chemistry
- Application : The 2-Azabicyclo[3.2.1]octane core has been used in the synthesis of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine . These compounds, of the hosieine family, exhibited high affinity for α4β2 neuronal nicotinic acetylcholine receptor .
Phenylselenyl Induced Cyclization
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-phenyl-3-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)13-12-7-6-10(8-12)9-14-13/h1-5,10,12-14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHHEIYVMSNIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CNC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-azabicyclo[3.2.1]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



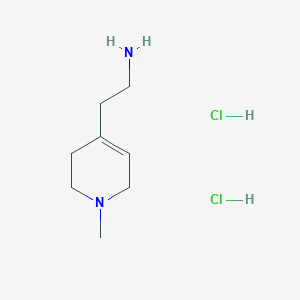
![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)
amine dihydrochloride](/img/structure/B1459190.png)
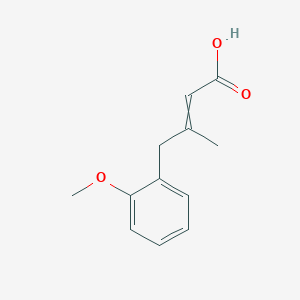
![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)
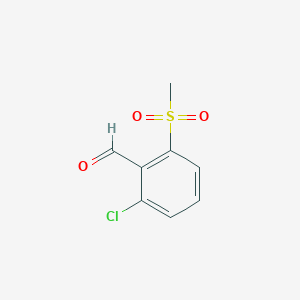
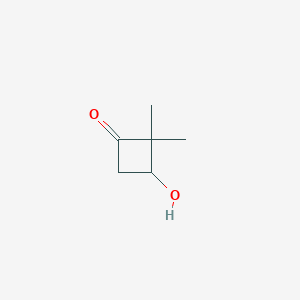

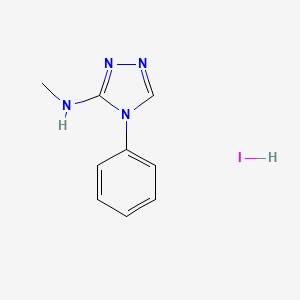
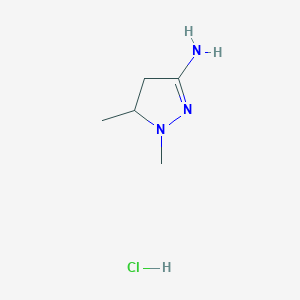
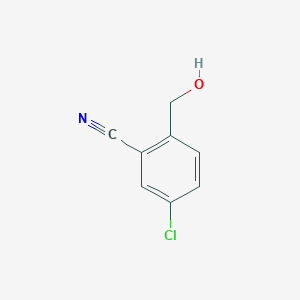
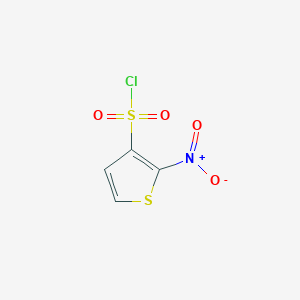
![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)